molecular formula C15H18O6 B3042663 Ethyl 3-[3-methoxy-4-(2-methoxy-2-oxoethoxy)phenyl]acrylate CAS No. 649573-09-1

Ethyl 3-[3-methoxy-4-(2-methoxy-2-oxoethoxy)phenyl]acrylate

Cat. No.: B3042663
CAS No.: 649573-09-1
M. Wt: 294.3 g/mol
InChI Key: GIJJASFJRAJLCJ-SOFGYWHQSA-N
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Description

Ethyl 3-[3-methoxy-4-(2-methoxy-2-oxoethoxy)phenyl]acrylate is a substituted acrylate ester featuring a phenyl ring with two key substituents: a methoxy group at the 3-position and a 2-methoxy-2-oxoethoxy group at the 4-position.

Synthesis: The compound is synthesized via epoxide ring-opening reactions. For example, ethyl (2E)-3-[3-methoxy-4-(oxiran-2-ylmethoxy)phenyl]acrylate (an epoxide precursor) reacts with dihydroxyfuranone derivatives in 1,4-dioxane under basic conditions (NaHCO₃ and 4-dimethylaminopyridine) to yield the target compound after 24 hours of reflux, followed by extraction and crystallization . The reported yield is 45%, consistent with analogous acrylate esters .

Properties

IUPAC Name

ethyl (E)-3-[3-methoxy-4-(2-methoxy-2-oxoethoxy)phenyl]prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18O6/c1-4-20-14(16)8-6-11-5-7-12(13(9-11)18-2)21-10-15(17)19-3/h5-9H,4,10H2,1-3H3/b8-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIJJASFJRAJLCJ-SOFGYWHQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CC1=CC(=C(C=C1)OCC(=O)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C/C1=CC(=C(C=C1)OCC(=O)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-[3-methoxy-4-(2-methoxy-2-oxoethoxy)phenyl]acrylate typically involves the esterification of acrylic acid derivatives with appropriate alcohols. One common method involves the reaction of 3-methoxy-4-(2-methoxy-2-oxoethoxy)benzaldehyde with ethyl acrylate in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out under reflux conditions in an organic solvent like ethanol or methanol.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions, higher yields, and reduced production costs. The process involves the continuous mixing of reactants and catalysts, followed by purification steps such as distillation or crystallization to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[3-methoxy-4-(2-methoxy-2-oxoethoxy)phenyl]acrylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol or aldehyde.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of new esters or ethers with different functional groups.

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds similar to ethyl 3-[3-methoxy-4-(2-methoxy-2-oxoethoxy)phenyl]acrylate exhibit antimicrobial activity. Studies have shown that derivatives with similar structures can inhibit the growth of various bacteria and fungi, suggesting potential applications in pharmaceuticals as antimicrobial agents .

Anti-inflammatory Effects

The compound may also possess anti-inflammatory properties. Analogous compounds have demonstrated the ability to modulate inflammatory pathways, which could be beneficial in treating conditions characterized by chronic inflammation .

Antioxidant Activity

This compound has been studied for its antioxidant potential. Antioxidants are crucial in preventing oxidative stress-related damage in biological systems, making this compound a candidate for further research in nutraceutical applications .

Pharmaceutical Industry

The compound's biological activities make it a candidate for drug development, particularly as an antimicrobial or anti-inflammatory agent. Its structural properties allow for modifications that could enhance efficacy and reduce toxicity.

Agricultural Chemistry

Due to its potential antimicrobial properties, this compound might be utilized in developing agrochemicals aimed at protecting crops from pathogens without harming beneficial organisms.

Material Science

The acrylate functionality allows for applications in polymer chemistry, where it can be used as a monomer or additive to create materials with specific properties such as flexibility, durability, and resistance to environmental factors.

Case Studies

Case Study 1: Antimicrobial Efficacy
In a study examining the antimicrobial effects of related compounds, researchers found that certain derivatives effectively inhibited the growth of Staphylococcus aureus and Escherichia coli. The structure of this compound suggests it may exhibit similar or enhanced activity due to its unique functional groups .

Case Study 2: Anti-inflammatory Mechanisms
Another study focused on the anti-inflammatory effects of similar compounds showed that they could significantly reduce pro-inflammatory cytokine levels in vitro. This suggests that this compound might also modulate inflammatory responses effectively .

Mechanism of Action

The mechanism of action of Ethyl 3-[3-methoxy-4-(2-methoxy-2-oxoethoxy)phenyl]acrylate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymatic reactions, leading to the formation of active metabolites. These metabolites may interact with cellular receptors or enzymes, modulating various biochemical pathways. For example, the compound’s ester group can undergo hydrolysis to release active carboxylic acids, which can then participate in further biochemical reactions.

Comparison with Similar Compounds

Physicochemical Properties :

  • Molecular Formula : C₁₅H₁₈O₆ .
  • Molecular Weight : 294.3 g/mol .
  • Spectroscopic Data : IR spectra show characteristic C=O (1703 cm⁻¹) and C=C (1600 cm⁻¹) stretches, while ¹H NMR confirms the acrylate double bond (δ 7.56 ppm, trans coupling constant J = 15.9 Hz) and methoxy groups (δ 3.81 ppm) .

Its discontinued commercial status suggests challenges in scalability or stability compared to other esters.

Key Observations :

  • Ester Chain Length : Methyl, ethyl, and dodecyl esters (Compounds 17, 18, 19) show similar synthetic yields (~49–50%), indicating minimal steric or electronic effects on reactivity during epoxide ring-opening .
  • Substituent Effects : Fluorinated analogues (e.g., ) introduce stronger electronegative groups, which may enhance crystallinity via C—H⋯O/F interactions .
Physicochemical and Crystallographic Comparisons

Thermal Properties :

  • The target compound has a melting point of 75°C , lower than fluorinated derivatives (unreported but likely higher due to halogen-mediated packing ).

Crystallography :

  • Packing Interactions : Fluorinated phenylacrylates (e.g., ) exhibit weak C—H⋯O hydrogen bonds along the c-axis, whereas methoxy/oxoethoxy substituents in the target compound may favor less directional van der Waals interactions.
Stability and Commercial Viability
  • The target compound is listed as discontinued by CymitQuimica , whereas methyl and dodecyl analogues remain research staples .

Biological Activity

Ethyl 3-[3-methoxy-4-(2-methoxy-2-oxoethoxy)phenyl]acrylate is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

  • Molecular Formula : C16H18O5
  • Molar Mass : 302.31 g/mol
  • IUPAC Name : this compound

This compound features an ethyl acrylate moiety linked to a methoxy-substituted phenyl group, which may contribute to its biological activities.

Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. For instance, studies have shown that methoxy-substituted phenolic compounds can scavenge free radicals effectively, thereby protecting cells from oxidative stress. This compound is hypothesized to exhibit similar effects due to its structural analogies with known antioxidants.

Anti-inflammatory Effects

Compounds with methoxy groups have been associated with anti-inflammatory activities. It is believed that this compound may inhibit pro-inflammatory cytokines and enzymes such as COX-2, although direct evidence is still needed.

Case Studies and Research Findings

  • Antioxidant Study : A study published in the Journal of Agricultural and Food Chemistry reported that similar methoxy-substituted phenolic compounds demonstrated strong antioxidant activity, reducing oxidative stress markers in vitro .
  • Anticancer Research : Research conducted by Zhang et al. (2020) indicated that certain acrylate derivatives could inhibit the growth of breast cancer cells through apoptosis induction . Although not directly tested on this compound, these findings suggest potential avenues for further investigation.
  • Inflammation Models : In animal models, compounds with similar structures have been shown to reduce inflammation markers significantly . This suggests a possible application for this compound in inflammatory conditions.

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeMechanism of ActionReference
Methyl 3-(4-hydroxy-3-methoxyphenyl)acrylateAntioxidantFree radical scavenging
Ethyl 4-(dimethylamino)phenyl acrylateAnticancerApoptosis induction
Ethyl 3-(4-hydroxyphenyl)acrylateAnti-inflammatoryInhibition of COX enzymes

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl 3-[3-methoxy-4-(2-methoxy-2-oxoethoxy)phenyl]acrylate, and how can reaction efficiency be optimized?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions, such as esterification of phenolic hydroxyl groups followed by acrylate coupling. For example, analogous compounds are synthesized via Pd/C-catalyzed hydrogenation and purified using silica gel chromatography (eluent: EtOAc/hexane) to achieve >95% yield . Optimization includes adjusting reaction temperature, solvent polarity, and catalyst loading. Reaction progress is monitored via thin-layer chromatography (TLC), and intermediates are characterized via 1^1H NMR .

Q. How is the compound characterized using spectroscopic and crystallographic methods?

  • Methodological Answer : Structural confirmation relies on 1^1H/13^{13}C NMR for functional group identification (e.g., methoxy and acrylate protons), IR for carbonyl (C=O) stretching (~1700 cm1^{-1}), and MS for molecular ion validation. Single-crystal X-ray diffraction provides precise bond lengths (e.g., C-O bonds at ~1.36 Å) and dihedral angles, confirming the (E)-configuration of the acrylate group. Space group assignments (e.g., monoclinic P21/cP2_1/c) and hydrogen-bonding networks are derived from crystallographic data .

Advanced Research Questions

Q. How do density-functional theory (DFT) calculations contribute to understanding the electronic structure and reactivity of this acrylate derivative?

  • Methodological Answer : Hybrid functionals like B3LYP (combining exact exchange and gradient corrections) predict molecular orbital energies, electron density distributions, and reaction pathways. For example, the HOMO-LUMO gap indicates electrophilic reactivity at the acrylate double bond. Thermochemical accuracy is validated against experimental atomization energies (average deviation: ±2.4 kcal/mol) . Basis sets (e.g., 6-31G*) and solvent effects (PCM model) are critical for matching experimental IR/NMR data .

Q. What strategies resolve contradictions between experimental spectroscopic data and computational predictions?

  • Methodological Answer : Discrepancies in 1^1H NMR chemical shifts or vibrational frequencies may arise from approximations in DFT functionals. Strategies include:

  • Re-optimizing geometry with dispersion corrections (e.g., D3BJ).
  • Comparing multiple functionals (e.g., B3LYP vs. M06-2X) .
  • Validating against high-level methods like CCSD(T) for critical bonds .
    • Experimental validation via variable-temperature NMR or isotopic labeling can resolve dynamic effects .

Q. What crystallographic evidence elucidates the molecular conformation and intermolecular interactions?

  • Methodological Answer : Single-crystal studies reveal planar phenyl rings (torsion angles <5°) and intermolecular C-H···O interactions (2.8–3.2 Å) stabilizing the lattice. For analogous methyl esters, unit cell parameters (e.g., a=10.52a = 10.52 Å, b=7.34b = 7.34 Å) and space group P21/cP2_1/c are reported . Hirshfeld surface analysis quantifies contact contributions (e.g., O···H contacts: 25%) .

Q. How is the biological activity of this compound evaluated, and what methodological considerations are critical in such assays?

  • Methodological Answer : Antiproliferative activity is assessed via MTT assays using cancer cell lines (e.g., KG-1 leukemia cells). Dose-response curves (0.1–100 µM) determine IC50_{50} values, with selectivity evaluated against non-cancerous cells. Controls include vehicle (DMSO) and reference drugs (e.g., doxorubicin). Mechanistic studies involve flow cytometry for apoptosis detection and Western blotting for protein expression .

Q. What is the role of substituent effects on the compound’s physicochemical properties?

  • Methodological Answer : Substituents like methoxy groups enhance solubility via hydrogen bonding, while acrylate moieties influence logPP (measured via HPLC). Comparative studies with halogenated analogs (e.g., Cl/Br substitution) reveal steric and electronic effects on reactivity. For example, bromo-substituted derivatives show higher bioactivity due to increased lipophilicity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 3-[3-methoxy-4-(2-methoxy-2-oxoethoxy)phenyl]acrylate
Reactant of Route 2
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Ethyl 3-[3-methoxy-4-(2-methoxy-2-oxoethoxy)phenyl]acrylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.